molecular formula C11H19ClO B7810413 (1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexane-1-carbonyl chloride CAS No. 39668-87-6

(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexane-1-carbonyl chloride

Cat. No.: B7810413
CAS No.: 39668-87-6
M. Wt: 202.72 g/mol
InChI Key: XZZVZSVCQGUKOJ-KXUCPTDWSA-N
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Description

(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexane-1-carbonyl chloride is a chiral compound with significant applications in organic synthesis and pharmaceutical research. This compound is derived from menthol, a naturally occurring monoterpene, and is known for its unique structural properties that make it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexane-1-carbonyl chloride typically involves the chlorination of (1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexanol. This reaction is carried out using thionyl chloride (SOCl2) under anhydrous conditions to prevent the formation of by-products. The reaction proceeds as follows:

(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexanol+SOCl2(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexane-1-carbonyl chloride+SO2+HCl\text{(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexanol} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} (1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexanol+SOCl2​→(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexane-1-carbonyl chloride+SO2​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reagent flow rates, which are crucial for maintaining the stereochemistry of the product.

Chemical Reactions Analysis

Types of Reactions

(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexane-1-carbonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Reduction: It can be reduced to (1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexanol using reducing agents like lithium aluminum hydride (LiAlH4).

    Hydrolysis: In the presence of water, it hydrolyzes to form (1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexanol and hydrochloric acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as ammonia, primary amines, and alcohols are commonly used under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.

    Hydrolysis: Water or aqueous bases like sodium hydroxide (NaOH) are used for hydrolysis reactions.

Major Products

    Amides: Formed from reactions with amines.

    Esters: Formed from reactions with alcohols.

    Thioesters: Formed from reactions with thiols.

    Alcohols: Formed from reduction or hydrolysis reactions.

Scientific Research Applications

(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexane-1-carbonyl chloride is widely used in scientific research due to its versatility:

    Chemistry: It serves as a key intermediate in the synthesis of various chiral compounds and complex molecules.

    Biology: Used in the preparation of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It is involved in the synthesis of drugs with analgesic, anti-inflammatory, and anticonvulsant properties.

    Industry: Employed in the production of flavors, fragrances, and other fine chemicals.

Mechanism of Action

The mechanism of action of (1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexane-1-carbonyl chloride involves its reactivity as an acyl chloride. It acts as an electrophile, reacting with nucleophiles to form various derivatives. The molecular targets and pathways depend on the specific nucleophile and the resulting product. For example, in pharmaceutical applications, the resulting amides or esters may interact with biological targets to exert therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexanol: The alcohol precursor of the compound.

    (1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexane-1-carboxylic acid: The carboxylic acid derivative.

    (1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexane-1-thiol: The thiol derivative.

Uniqueness

(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexane-1-carbonyl chloride is unique due to its high reactivity as an acyl chloride, making it a valuable intermediate for synthesizing a wide range of derivatives. Its chiral nature also adds to its significance in producing enantiomerically pure compounds, which are crucial in pharmaceutical applications.

Properties

IUPAC Name

(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexane-1-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19ClO/c1-7(2)9-5-4-8(3)6-10(9)11(12)13/h7-10H,4-6H2,1-3H3/t8-,9+,10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZZVZSVCQGUKOJ-KXUCPTDWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)C(=O)Cl)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)C(=O)Cl)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39668-87-6
Record name Cyclohexanecarbonyl chloride, 5-methyl-2-(1-methylethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039668876
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexanecarbonyl chloride, 5-methyl-2-(1-methylethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Synthesis routes and methods I

Procedure details

Menthane-3-carboxylic acid (54.35 g) was refluxed with 80 ml of thionyl chloride for 3 hours. The SOCl2 was removed by distillation, and the acid chloride was distilled at 114-115° C. (8 Torr). (Lit. b.p. 84-85° C. at 3.5 Torr). Yield: 50 g (84%).
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Synthesis routes and methods II

Procedure details

The preparation of N-substituted-aryl-alkylcarboxamides is familiar to practitioners of the art of chemistry and, for example, is described in U.S. Pat. No. 4,193,936. Starting with the corresponding alkanoyl chloride, a single step reaction with the appropriate amine yields the desired product. For example, an alicyclic compound, p-menthane-3-carboxylic acid (synonym: 2-isopropyl-5-methylcyclohexanecarboxylic acid) is reacted with thionyl chloride in diethylether to yield the p-menth-3-oyl chloride which, when stirred with the substituted-arylamine at room temperature for about 4 hr, generates the corresponding N-substituted-aryl-p-menthane-3-carboxamide. The precipitated product is readily collected by filtration and may be recrystallized using solvents such ethyl acetate or purified on silica gel columns. The final products are solids stable at room temperature. The arylamine may, for example, be 3-methyl-4-iodo-phenylamine, or 4-fluorophenylamine, or 4-iodo-1-naphthylamine and the corresponding product after reaction with p-menth-3-oyl chloride would be N-(3′-methyl-4′-iodo-phenyl)-2-isopropyl-5-methylcyclohexane-3-carboxamide, N-(4′-fluorophenyl)-2-isopropyl-5-methylcyclohexane-3-carboxamide, and N-(4′-iodo-1′-naphthyl)-2-isopropyl-5-methylcyclohexane-3-carboxamide respectively.
[Compound]
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alicyclic
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